An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde (CAS No. 1060811-63-3)
An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde (CAS No. 1060811-63-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloropicolinaldehyde, with the CAS number 1060811-63-3, is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an aldehyde function alongside bromo and chloro substituents on the pyridine ring, renders it a versatile intermediate for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 4-Bromo-6-chloropicolinaldehyde is essential for its handling, characterization, and application in synthesis.
| Property | Value |
| CAS Registry Number | 1060811-63-3[1] |
| Molecular Formula | C₆H₃BrClNO[1] |
| Molecular Weight | 220.45 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Storage | Inert atmosphere, 2-8°C[1] |
Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of 4-Bromo-6-chloropicolinaldehyde
The synthesis of 4-Bromo-6-chloropicolinaldehyde is a multi-step process that typically begins with a dihalonicotinic acid derivative. The following protocol is a representative synthesis, providing a reliable pathway to this key intermediate.
Synthetic Pathway Overview
Caption: Multi-step synthesis of 4-Bromo-6-chloropicolinaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester
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In a reaction vessel, 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine.
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The reaction mixture is stirred at a temperature between 0°C and 60°C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, the mixture is poured into ice water and extracted with ethyl acetate.
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The organic phase is separated, washed sequentially with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[2]
Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester
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The product from Step 1 is dissolved in trifluoroacetic acid.
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The reaction is heated to 50-60°C.[2]
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After the reaction is complete, a portion of the trifluoroacetic acid is removed by evaporation.
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The remaining mixture is carefully added to ice water, and the pH is adjusted to alkaline using a base such as sodium bicarbonate or sodium carbonate.
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The product is extracted, washed, dried, and purified by column chromatography to give 4-amino-6-chloronicotinic acid ethyl ester.
Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester
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The 4-amino-6-chloronicotinic acid ethyl ester is subjected to a Sandmeyer-type reaction.
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The amine is treated with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) to replace the amino group with bromine.
Step 4: Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol
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Under an inert atmosphere (e.g., argon), the 4-bromo-6-chloronicotinic acid ethyl ester is dissolved in a suitable solvent.
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The solution is cooled to between -60°C and -70°C.
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Diisobutylaluminum hydride (DIBAL-H) is added slowly, and the reaction is stirred for approximately 30 minutes.[2]
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The reaction temperature is then raised to 0°C and stirring is continued until the ester is fully reduced.
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The reaction is quenched by adding it to ice-cold dilute hydrochloric acid.
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The product is extracted with dichloromethane (DCM), and the organic layer is washed, dried, and purified by column chromatography to afford (4-bromo-6-chloropyridin-2-yl)methanol.
Step 5: Synthesis of 4-Bromo-6-chloropicolinaldehyde
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The alcohol from Step 4 is dissolved in dichloromethane.
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Manganese dioxide is added as the oxidizing agent.
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The reaction is stirred at room temperature until the oxidation is complete.[2]
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The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the final product, 4-Bromo-6-chloropicolinaldehyde.[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-6-chloropicolinaldehyde is dominated by the aldehyde group and the two halogen substituents on the electron-deficient pyridine ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
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Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols or cyanohydrins.
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Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can be converted into a secondary or tertiary amine. This reaction is of particular importance in the synthesis of drug candidates.
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Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes.
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
Reactivity of the Halogenated Pyridine Ring
The pyridine ring is electron-deficient, which activates the C-Br and C-Cl bonds towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen are particularly activated.[3]
Caption: Key reaction types of 4-Bromo-6-chloropicolinaldehyde.
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Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace either the bromine at the C4 position or the chlorine at the C6 position. The relative reactivity of the two halogens depends on the specific nucleophile and reaction conditions.
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Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is particularly well-suited for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the C4 position.
Applications in Drug Discovery and Development
The primary application of 4-Bromo-6-chloropicolinaldehyde is as a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant signaling of the FGF19-FGFR4 pathway is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[4] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy.[4]
4-Bromo-6-chloropicolinaldehyde serves as a crucial starting material for the construction of the core structures of these inhibitors. Its aldehyde group is often utilized in reductive amination reactions to link the pyridine core to other parts of the final drug molecule. The bromo and chloro substituents provide handles for further functionalization through cross-coupling or SNAr reactions to modulate the potency, selectivity, and pharmacokinetic properties of the inhibitors.
While specific drug candidates synthesized directly from 4-Bromo-6-chloropicolinaldehyde are often detailed in proprietary patents, the importance of this and structurally related compounds is evident in the broader context of FGFR inhibitor development.[5][6]
Safety and Handling
4-Bromo-6-chloropicolinaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: It is classified as harmful if swallowed (H302).[1] Related compounds with similar structural features are often associated with skin irritation, serious eye irritation, and respiratory irritation.[7][8]
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Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
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Conclusion
4-Bromo-6-chloropicolinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined synthetic pathway and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its established role as an intermediate in the synthesis of FGFR4 inhibitors underscores its significance in the development of new cancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or drug development professional working with this important compound.
References
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6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
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Substituted tricyclic compounds as FGFR inhibitors - Patent US-10131667-B2 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? - ResearchGate. (2015, March 12). Retrieved January 26, 2026, from [Link]
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4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020, October 20). Retrieved January 26, 2026, from [Link]
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Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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4-Bromoaniline | C6H6BrN | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 26, 2026, from [Link]
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